4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Additionally, it serves as a valuable intermediate in the synthesis of other biologically active molecules .
Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and other fields . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory actions) .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects would result from the compound’s interactions with its various biological targets and its impact on associated biochemical pathways.
Preparation Methods
The synthesis of 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide include other triazolopyridazine derivatives. These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their biological activities and applications. Examples include:
Properties
IUPAC Name |
4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFLTWDWYSVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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